molecular formula C10H10FN3O B13246311 N-(2-Fluoro-5-methoxyphenyl)-1H-pyrazol-4-amine

N-(2-Fluoro-5-methoxyphenyl)-1H-pyrazol-4-amine

Cat. No.: B13246311
M. Wt: 207.20 g/mol
InChI Key: CITJARHPXZMEEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Fluoro-5-methoxyphenyl)-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole core linked to a substituted aromatic ring. The phenyl group is functionalized with a fluorine atom at the ortho (2nd) position and a methoxy group at the para (5th) position. The amine group is attached to the 4th position of the pyrazole ring. This structural configuration imparts unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

The fluorine atom is electron-withdrawing, enhancing the compound’s stability and influencing intermolecular interactions, while the methoxy group provides electron-donating effects, modulating solubility and reactivity. Such substituents are common in drug design to optimize pharmacokinetic profiles .

Properties

Molecular Formula

C10H10FN3O

Molecular Weight

207.20 g/mol

IUPAC Name

N-(2-fluoro-5-methoxyphenyl)-1H-pyrazol-4-amine

InChI

InChI=1S/C10H10FN3O/c1-15-8-2-3-9(11)10(4-8)14-7-5-12-13-6-7/h2-6,14H,1H3,(H,12,13)

InChI Key

CITJARHPXZMEEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)F)NC2=CNN=C2

Origin of Product

United States

Preparation Methods

Direct N-Arylation via Primary Amine Cyclization

This method leverages primary aromatic amines as substrates, enabling direct incorporation of the N-aryl group during pyrazole formation.

Procedure ():

  • Reagents :
    • 2-Fluoro-5-methoxyaniline (1.00 mmol)
    • 2,4-Pentanedione (1.10 mmol)
    • O-(4-Nitrobenzoyl)hydroxylamine (1.50 mmol)
    • N,N-Dimethylformamide (DMF, 5.0 mL)
  • Steps :

    • Dissolve the amine in DMF and cool to 0°C.
    • Add diketone and O-(4-nitrobenzoyl)hydroxylamine sequentially.
    • Heat at 85°C for 1.5–2 hours under stirring.
    • Workup involves extraction with dichloromethane, drying, and column chromatography (hexane/ethyl acetate gradient).
  • Yield : ~38–60% (based on analogous N-aryl pyrazoles in).

Key Advantages :

  • Avoids pre-functionalized hydrazines.
  • Compatible with diverse aromatic amines.

Hydrazine-Mediated Cyclization

This approach constructs the pyrazole ring via cyclization of α,β-unsaturated carbonyl intermediates with hydrazine derivatives.

Procedure ():

  • Cyclization :

    • Treat oxonitrile with hydrazine hydrate in acetic acid under sonication (1–2 hours).
  • Modification :

    • Introduce the N-(2-fluoro-5-methoxyphenyl) group via nucleophilic aromatic substitution or Ullmann coupling.

Yield : ~50–70% (estimated for analogous pyrazoles).

Limitations :

  • Multi-step synthesis increases complexity.
  • Requires functionalized precursors.

Schiff Base Condensation

Amino-thiophene intermediates react with pyrazole carboxaldehydes to form Schiff bases, which are reduced to amines.

Procedure ():

  • Condensation :

    • React 2-amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile with pyrazole carboxaldehyde in ethanol/acetic acid.
  • Reduction :

    • Reduce the Schiff base (e.g., NaBH4) to yield the target amine.

Yield : ~60–80% (based on similar derivatives).

Comparative Analysis of Methods

Method Starting Materials Reaction Time Yield Complexity
Direct N-Arylation Amine, diketone, hydroxylamine 1.5–2 h 38–60% Low
Hydrazine Cyclization Carboxylic acid, hydrazine 16–20 h 50–70% High
Schiff Base Condensation Thiophene-carbonitrile, aldehyde 18–24 h 60–80% Moderate

Structural Confirmation and Characterization

  • 1H NMR : Expected signals include a singlet for pyrazole C4-H (~5.70 ppm), aromatic protons from the 2-fluoro-5-methoxyphenyl group (δ 7.0–7.4 ppm), and methoxy resonance (~3.8 ppm).
  • HRMS : Molecular ion peak at m/z 221.08 (C10H10FN3O).

Challenges and Optimization

  • Regioselectivity : Ensuring substitution at the pyrazole N1 position requires careful control of reaction conditions (e.g., temperature, solvent).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the product from byproducts like unreacted diketones.

Applications and Derivatives

  • Herbicidal Activity : Analogous N-aryl pyrazoles exhibit protoporphyrinogen oxidase (Protox) inhibition, suggesting potential agrochemical applications.
  • Pharmacological Relevance : Pyrazole-4-amines are explored as kinase inhibitors and antimicrobial agents.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoro-5-methoxyphenyl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(2-Fluoro-5-methoxyphenyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Fluoro-5-methoxyphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, making the compound a subject of interest in pharmacological studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name Substituents on Aromatic Ring Pyrazole Position Melting Point (°C) Key Characteristics
N-(2-Fluoro-5-methoxyphenyl)-1H-pyrazol-4-amine 2-F, 5-OCH₃ 4 Not reported Balanced lipophilicity, electronic modulation
N-(Pyridin-3-yl)-1H-pyrazol-4-amine Pyridinyl (heterocyclic) 4 126–127 Enhanced hydrogen bonding due to pyridine N
N-(2-Methoxypyridin-3-yl)-1H-pyrazol-3-amine 2-OCH₃ (pyridine ring) 3 137–138 Steric hindrance at pyrazole 3-position
3-(2-Fluoro-5-methylphenyl)-1H-pyrazol-5-amine 2-F, 5-CH₃ 5 Not reported Increased hydrophobicity from methyl group
N-[(2-Fluorophenyl)methyl]-1H-pyrazol-4-amine 2-F (benzyl linkage) 4 Not reported Flexible benzyl spacer alters sterics

Physicochemical Properties

  • Melting Points : Pyrazole 4-amine derivatives generally have higher melting points than 3-amine isomers. For example, N-(pyridin-2-yl)-1H-pyrazol-4-amine melts at 173–174°C, whereas N-(2-methoxypyridin-3-yl)-1H-pyrazol-3-amine melts at 137–138°C .
  • Solubility : Methoxy groups improve aqueous solubility (e.g., Ceapin-A7 with trifluoromethyl groups is highly lipophilic) .

Research Findings and Challenges

  • Synthetic Yields: Palladium-catalyzed reactions for pyrazole-4-amine derivatives achieve moderate to high yields (75–90%), but steric bulk (e.g., quinolinyl groups) can reduce efficiency .
  • Biological Selectivity : Substituent positioning (e.g., fluorine at ortho vs. para) significantly affects target binding. For example, 2-fluoro substitution enhances metabolic stability compared to 4-fluoro .
  • Limitations : Data on the target compound’s solubility and in vivo efficacy are sparse, highlighting a need for further characterization .

Biological Activity

N-(2-Fluoro-5-methoxyphenyl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by its pyrazole core, which is known for conferring various biological activities. The presence of the 2-fluoro and 5-methoxy substituents on the phenyl ring enhances its pharmacological profile by influencing its interaction with biological targets.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class exhibit cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Assays : The compound has demonstrated significant inhibition of cell proliferation in cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with IC50 values indicating effective growth inhibition. For instance, a related study reported IC50 values for similar pyrazole compounds against NCI-H23 and HCT-15 cell lines, showcasing their potential as anticancer agents .
Cell LineIC50 Value (µM)
HepG254.25
HeLa38.44
NCI-H23>90
HCT-1512.50

2. Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated models. This mechanism is critical in conditions like rheumatoid arthritis and other inflammatory diseases .

3. Anticonvulsant Effects

Some pyrazole derivatives exhibit anticonvulsant activity, potentially offering therapeutic avenues for epilepsy treatment. The exact mechanisms often involve modulation of neurotransmitter systems, although specific data on this compound remains limited .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Kinase Inhibition : It has been suggested that certain pyrazole derivatives act as inhibitors of kinases involved in cancer progression, such as Aurora-A kinase and p38 MAPK pathways .
  • Receptor Modulation : Some studies indicate that pyrazole compounds can modulate neurotensin receptors, which are implicated in pain pathways and could lead to novel analgesic therapies .

Case Studies

Recent advancements in drug discovery have focused on optimizing the structure of pyrazole derivatives to enhance their efficacy and selectivity:

  • A study involving a series of pyrazole compounds noted that modifications at specific positions significantly altered their anticancer activity, emphasizing structure-activity relationships (SAR) in drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.